molecular formula C21H31N5O4 B583701 6,10-Dihydroxy Buspirone-d8 CAS No. 1346599-17-4

6,10-Dihydroxy Buspirone-d8

Cat. No.: B583701
CAS No.: 1346599-17-4
M. Wt: 425.559
InChI Key: GZDZGTXOYYJHTI-QGZHXTQCSA-N
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Description

6,10-Dihydroxy Buspirone-d8 is a deuterated analog of 6,10-Dihydroxy Buspirone, a metabolite of Buspirone. Buspirone is a non-benzodiazepine anxiolytic agent primarily used to treat generalized anxiety disorder. The deuterated form, this compound, is often used in scientific research to study metabolic pathways and for analytical purposes due to its stable isotope labeling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,10-Dihydroxy Buspirone-d8 involves the incorporation of deuterium atoms into the Buspirone molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve:

    Catalyst: Palladium on carbon (Pd/C)

    Solvent: Deuterated methanol (CD3OD) or deuterated chloroform (CDCl3)

    Temperature: Room temperature to 50°C

    Pressure: Atmospheric pressure to 3 atm of deuterium gas

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

6,10-Dihydroxy Buspirone-d8 undergoes various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of functional groups using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions where deuterium atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

    Substitution: Nucleophiles like halides (Cl-, Br-), amines (NH2-), or thiols (SH-).

Major Products Formed

Scientific Research Applications

6,10-Dihydroxy Buspirone-d8 is widely used in scientific research due to its stable isotope labeling. Its applications include:

Mechanism of Action

6,10-Dihydroxy Buspirone-d8, like its non-deuterated counterpart, acts as a partial agonist at the serotonin 5-HT1A receptor. This interaction enhances serotonergic activity in the brain, which is associated with anxiolytic effects. The compound also interacts with dopamine receptors, contributing to its therapeutic effects. The deuterium atoms in this compound provide stability and allow for precise tracking in metabolic studies .

Comparison with Similar Compounds

Similar Compounds

    6,10-Dihydroxy Buspirone: The non-deuterated form, used in similar research applications but lacks the stable isotope labeling.

    Buspirone: The parent compound, primarily used as an anxiolytic agent.

    8-Hydroxy Buspirone: Another metabolite of Buspirone, used in pharmacokinetic studies.

Uniqueness

6,10-Dihydroxy Buspirone-d8 is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed metabolic studies. This makes it a valuable tool in both research and industrial applications, offering advantages over non-deuterated analogs in terms of precision and reliability .

Properties

IUPAC Name

6,10-dihydroxy-8-[1,1,2,2,3,3,4,4-octadeuterio-4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N5O4/c27-16-18(29)26(19(30)17(28)21(16)6-1-2-7-21)11-4-3-10-24-12-14-25(15-13-24)20-22-8-5-9-23-20/h5,8-9,16-17,27-28H,1-4,6-7,10-15H2/i3D2,4D2,10D2,11D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZDZGTXOYYJHTI-QGZHXTQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)C(C(=O)N(C(=O)C2O)CCCCN3CCN(CC3)C4=NC=CC=N4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])C([2H])([2H])N1C(=O)C(C2(CCCC2)C(C1=O)O)O)C([2H])([2H])N3CCN(CC3)C4=NC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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